molecular formula C5H12ClNO2 B6277346 1-amino-3-hydroxy-3-methylbutan-2-one hydrochloride CAS No. 885033-77-2

1-amino-3-hydroxy-3-methylbutan-2-one hydrochloride

Cat. No.: B6277346
CAS No.: 885033-77-2
M. Wt: 153.6
InChI Key:
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Description

1-amino-3-hydroxy-3-methylbutan-2-one hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-hydroxy-3-methylbutan-2-one hydrochloride typically involves the reaction of 3-hydroxy-3-methylbutan-2-one with an amine source under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-hydroxy-3-methylbutan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-amino-3-oxo-3-methylbutan-2-one.

    Reduction: Formation of 1-amino-3-hydroxy-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-amino-3-hydroxy-3-methylbutan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-amino-3-hydroxy-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-amino-3-hydroxy-3-methylbutan-2-one: The non-hydrochloride form of the compound.

    3-hydroxy-3-methylbutan-2-one: Lacks the amino group.

    1-amino-3-methylbutan-2-one: Lacks the hydroxyl group.

Uniqueness

1-amino-3-hydroxy-3-methylbutan-2-one hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

885033-77-2

Molecular Formula

C5H12ClNO2

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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